N-(3,4-dimethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

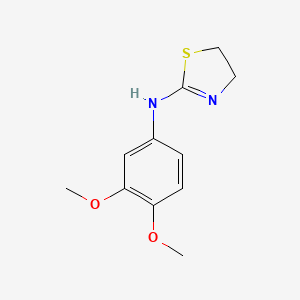

N-(3,4-Dimethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine consists of a 1,3-thiazol-2-amine core with a partially saturated (4,5-dihydro) ring system. The substituents include a 3,4-dimethoxyphenyl group attached to the thiazoline nitrogen and a hydrogen atom at the 2-position.

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₁₄N₂O₂S |

| Molecular weight | 238.31 g/mol |

| CAS number | 159091-88-0 |

| SMILES | COC1=CC=C(NC2=NCCS2)C=C1OC |

The IUPAC name reflects the positions of substituents: the dimethoxyphenyl group is attached to the nitrogen of the thiazoline ring, while the saturated carbons at positions 4 and 5 define the dihydro descriptor.

Crystallographic Analysis and Conformational Studies

X-ray crystallography provides critical insights into molecular geometry, but no experimental data is explicitly reported for this compound. However, structural analogs like 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine suggest that thiazol-2-amines adopt planar conformations due to conjugation between the aromatic ring and the thiazole nitrogen.

For the 4,5-dihydro derivative, partial saturation introduces flexibility. Computational models predict:

- Bond lengths : Thiazoline C–N bonds (~1.35–1.40 Å) and C–S bonds (~1.70–1.75 Å).

- Ring puckering : A chair-like conformation for the saturated C4–C5 bond, minimizing steric strain.

These predictions align with general trends observed in saturated thiazoline systems.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

¹H NMR :

- Dimethoxyphenyl group : Two singlets at δ 3.8–3.9 ppm (methoxy OCH₃ groups).

- Thiazoline protons : Multiplets at δ 2.5–3.0 ppm (C4–C5 CH₂ groups) and δ 4.0–4.5 ppm (N–CH₂).

- NH proton : Broad signal at δ 5.0–6.0 ppm (exchangeable).

¹³C NMR :

- Aromatic carbons : Signals at δ 110–150 ppm (C–OCH₃ substituents).

- Thiazoline carbons : δ 30–40 ppm (saturated CH₂ groups), δ 150–160 ppm (C=N).

Infrared (IR) Spectroscopy

| Functional Group | Observed Peaks (cm⁻¹) |

|---|---|

| N–H (amine) | 3300–3400 (stretch) |

| C=N (thiazoline) | 1600–1650 (stretch) |

| C–S (thiazoline) | 700–800 (stretch) |

| C–O (methoxy) | 2800–2850 (symmetric/asym) |

Ultraviolet-Visible (UV-Vis) Absorption

Absorption maxima are expected in the 250–300 nm range due to π→π* transitions in the dimethoxyphenyl-thiazoline conjugated system. The dihydro nature may red-shift absorption compared to fully unsaturated analogs.

Computational Chemistry Insights

Density Functional Theory (DFT) calculations using functionals like B3LYP provide electronic structure insights. Key findings include:

| Property | DFT Prediction |

|---|---|

| HOMO energy | -5.0 to -6.0 eV (electron-rich N/S) |

| LUMO energy | +1.0 to +2.0 eV (π* orbitals) |

| Frontier orbitals | HOMO: N lone pairs; LUMO: C=N π* |

Molecular orbital analysis reveals:

- Electron density : Localized on the dimethoxyphenyl ring and thiazoline nitrogen.

- Reactivity : The NH group and C=N bond are potential sites for electrophilic/nucleophilic interactions.

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c1-14-9-4-3-8(7-10(9)15-2)13-11-12-5-6-16-11/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBBZPLTWFVJQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=NCCS2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as sodium hydroxide, to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

The compound has been studied for its anticancer and antimicrobial properties. Its structure allows it to interact with biological targets effectively, making it a candidate for further development in these fields.

Anticancer Activity

Research indicates that compounds similar to N-(3,4-dimethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine exhibit significant anticancer activity. For instance:

- In a study involving thiazole derivatives, compounds demonstrated notable growth inhibition against various cancer cell lines, including breast and lung cancer cells. Percent growth inhibitions (PGIs) were reported as high as 86.61% for certain derivatives against specific cancer types .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

- A study on thiazole derivatives indicated that these compounds possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The synthesized compounds displayed effective inhibition against bacterial strains .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are used to confirm the structure of the synthesized compounds.

Case Study 1: Anticancer Evaluation

A recent study synthesized a series of thiazole derivatives and evaluated their anticancer activity using the Sulforhodamine B assay. The results indicated that certain derivatives of thiazole exhibited significant cytotoxic effects on human breast adenocarcinoma cell lines (MCF7), demonstrating the potential of these compounds in cancer therapy .

Case Study 2: Antimicrobial Screening

In another research effort, a group of thiazole derivatives was screened for antimicrobial activity against various pathogens. The results showed that some derivatives had potent activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting their potential use as antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets are still under investigation, but studies suggest that the compound can interfere with cellular processes, leading to its observed biological activities.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-(3,4-Dimethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

- Molecular Formula : C₁₁H₁₄N₂O₂S

- Molecular Weight : 238.30 g/mol

- CAS Registry Number : 1718-92-9

- Key Features: Contains a partially saturated 4,5-dihydrothiazole ring and 3,4-dimethoxyphenyl substituent. The compound was previously available commercially but is now listed as discontinued .

Structural Analogues and Their Properties

Below is a comparative analysis of structurally related thiazol-2-amine derivatives, focusing on substituent variations, physicochemical properties, and biological implications.

Table 1: Key Structural Analogues and Their Attributes

Impact of Structural Modifications

- Substituent Position: The 3,4-dimethoxy configuration in the target compound provides distinct electronic effects compared to the 2,5-dimethoxy isomer ().

- Halogenation : Bromo and trifluoromethoxy groups () introduce electronegative and lipophilic moieties, which can enhance binding affinity but reduce solubility.

- Ring Saturation : The 4,5-dihydrothiazole ring in the target compound introduces partial saturation, increasing conformational flexibility compared to unsaturated analogues like 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine (). This could influence interactions with rigid enzyme active sites.

- Alkyl vs.

Biological Activity

N-(3,4-dimethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a thiazole derivative that has garnered interest in various fields due to its potential biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of the 3,4-dimethoxyphenyl group enhances its chemical reactivity and biological properties. The molecular formula is and its CAS number is 159091-88-0 .

This compound exhibits various biological activities primarily through its interaction with specific molecular targets:

- Antimicrobial Activity : The compound may inhibit enzymes involved in microbial growth, potentially leading to antimicrobial effects. Studies suggest that it can interfere with cellular processes critical for microbial survival.

- Anticancer Properties : Research indicates that thiazole derivatives can exhibit cytotoxic effects against cancer cells. The mechanism often involves apoptosis induction and inhibition of cell proliferation through interactions with key regulatory proteins .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 20 |

These results suggest that this compound could serve as a potential antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated the compound's cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 12 |

| A549 (lung cancer) | 18 |

The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole ring and phenyl substituents can enhance cytotoxic activity .

Case Studies

- Study on Anticancer Activity : A recent study investigated the effects of this compound on breast cancer cells. The compound was found to induce apoptosis via the mitochondrial pathway, showing promise as a therapeutic agent in cancer treatment .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound against multi-drug resistant bacteria. Results indicated significant inhibition of bacterial growth at low concentrations, highlighting its potential as an alternative treatment for resistant infections .

Comparative Analysis with Similar Compounds

This compound can be compared with other thiazole derivatives to understand its unique properties:

| Compound Name | Structure Type | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|---|

| N-(3,4-Dimethoxyphenyl)-4,5-dihydro... | Thiazole derivative | 12 | 20 |

| 2-Amino-5-benzylthiazole | Thiazole derivative | 10 | 15 |

| 4-(Benzo[d]thiazole-2-yl) phenols | Coumarin-thiazole hybrid | 8 | 25 |

This table illustrates that while this compound shows promising activity in both anticancer and antimicrobial domains, other compounds may exhibit superior efficacy depending on their structural configurations .

Q & A

Q. What are the established synthetic routes for N-(3,4-dimethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine?

The synthesis typically involves cyclization of precursors such as substituted phenyl isothiocyanates with aminoethanethiol derivatives under basic conditions. For example, reacting 3,4-dimethoxyphenyl isothiocyanate with 2-aminoethanethiol forms an intermediate thiourea, which cyclizes to yield the thiazole ring . Multistep protocols may also involve coupling reactions with oxadiazole or other heterocyclic cores in aprotic solvents like DMF or THF .

Q. How is structural characterization performed for this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy groups at 3,4-positions, thiazole ring protons) .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., observed [M+H] at m/z 403.2) .

- X-ray crystallography : Resolves bond angles and dihedral angles in crystalline derivatives (e.g., related thiazole-amine structures) .

Q. What preliminary biological activities have been reported?

Screening assays indicate antimicrobial and anticancer potential. For instance, derivatives with electron-withdrawing substituents on the phenyl ring show enhanced activity against Staphylococcus aureus (MIC: 10–30 µg/mL) and induce apoptosis in U251 glioblastoma cells (IC: 21 µM) .

Advanced Research Questions

Q. How do substituent modifications influence structure-activity relationships (SAR)?

- Phenyl ring substitutions : Electron-withdrawing groups (e.g., -Cl, -CF) improve antimicrobial activity by enhancing electrophilicity and membrane penetration .

- Thiazole ring modifications : Methyl or ethyl groups at the 4,5-positions increase metabolic stability but may reduce solubility .

- Methoxy groups : 3,4-Dimethoxy substitution optimizes π-π stacking with biological targets like tubulin, as shown in docking studies .

Q. What mechanistic insights explain its biological activity?

- Enzyme inhibition : The thiazole nitrogen and sulfur atoms participate in hydrogen bonding with catalytic residues of enzymes (e.g., tubulin’s colchicine-binding site) .

- Receptor modulation : The dimethoxyphenyl moiety mimics natural ligands, competitively inhibiting kinase or G-protein-coupled receptors .

- Oxidative stress induction : Thiazole derivatives generate ROS in cancer cells, triggering apoptosis via mitochondrial pathways .

Q. How can contradictory biological data across studies be resolved?

Discrepancies in IC values (e.g., 15–54 µM) may arise from:

- Cell line variability : Sensitivities differ between U251 glioblastoma and WM793 melanoma models .

- Assay conditions : Varying pH, serum content, or incubation times affect compound stability and uptake .

- Purity verification : Use HPLC (>95% purity) and elemental analysis (C, H, N, S within 0.4% of theoretical values) to exclude batch-specific artifacts .

Q. What in silico strategies are used to optimize this compound?

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like β-tubulin (PDB: 1SA0) .

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection for redox-active applications .

- ADMET prediction : SwissADME evaluates pharmacokinetics (e.g., logP ~3.2 suggests moderate blood-brain barrier penetration) .

Q. How can synthetic yield and scalability be improved?

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .

- Catalysis : Use p-toluenesulfonic acid (PTSA) to accelerate thiourea intermediate formation .

- Temperature control : Maintain 60–80°C during coupling reactions to minimize byproduct formation .

Q. What strategies design derivatives with improved selectivity?

- Bioisosteric replacement : Substitute the thiazole sulfur with oxygen (oxazole) to reduce off-target effects .

- Prodrug approaches : Introduce ester or glycoside moieties to enhance water solubility and targeted release .

- Hybrid molecules : Conjugate with triazine or benzimidazole cores to exploit synergistic mechanisms .

Q. Which analytical methods ensure compound purity and stability?

- HPLC-DAD : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life .

- Thermogravimetric analysis (TGA) : Confirms thermal stability (decomposition >170°C) for storage recommendations .

- Elemental analysis : Validates batch consistency (e.g., C: 54.5%, H: 5.8%, N: 12.6%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.